2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate)
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Overview
Description
2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Trazodone: An antidepressant that also features a piperazine ring.
Uniqueness
What sets 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
76860-22-5 |
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Molecular Formula |
C37H43ClN2O12S2 |
Molecular Weight |
807.3 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate;sulfuric acid |
InChI |
InChI=1S/C37H39ClN2O4.2H2O4S/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30;2*1-5(2,3)4/h2-18,27-28,35H,19-26H2,1H3;2*(H2,1,2,3,4) |
InChI Key |
NLPFDKPIOQOYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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